molecular formula C12H17NO3 B1495069 Isopropyl 5-isopropoxynicotinate

Isopropyl 5-isopropoxynicotinate

Cat. No.: B1495069
M. Wt: 223.27 g/mol
InChI Key: APDOADAQOCEMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-isopropoxynicotinate is an ester derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring an isopropyl ester group and a 5-isopropoxy substituent on the pyridine ring. This compound is structurally characterized by its dual isopropyl moieties, which influence its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name

propan-2-yl 5-propan-2-yloxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)15-11-5-10(6-13-7-11)12(14)16-9(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDOADAQOCEMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing functional groups (ester linkages, isopropyl substituents) or heterocyclic frameworks (pyridine, isoxazole). Key differences in structure, commercial availability, and inferred properties are highlighted.

Ethyl 3-isopropylisonicotinate

  • CAS Registry Number : 2112992-90-0
  • Structure : Ethyl ester of isonicotinic acid (pyridine-4-carboxylic acid) with an isopropyl group at the 3-position.
  • Key Differences: Ester Group: Ethyl ester (vs. Substituent Position: Isopropyl at the 3-position (vs. 5-position in the target compound), altering electronic effects on the pyridine ring.

Ethyl 3-isopropylisoxazole-5-carboxylate

  • CAS Registry Number: Not explicitly listed; synonyms include CTK6F7835, ZINC34928912.
  • Structure : Ethyl ester of isoxazole-5-carboxylic acid with an isopropyl group at the 3-position.
  • Key Differences :
    • Heterocycle : Isoxazole ring (vs. pyridine in the target compound), which is more electron-deficient and may enhance reactivity in nucleophilic substitutions.
    • Applications : Isoxazole derivatives are widely used in medicinal chemistry (e.g., COX-2 inhibitors, antimicrobial agents), suggesting this compound may have broader pharmacological exploration .
  • Commercial Availability : 8 suppliers , reflecting higher industrial relevance compared to pyridine-based analogs.

Isopropyl Nitrite

  • CAS Registry Number : 541-42-4
  • Structure : Alkyl nitrite with a simple isopropyl group.
  • Key Differences :
    • Functional Group : Nitrite (O-N=O) instead of a carboxylate ester, leading to distinct reactivity (e.g., vasodilation properties in pharmaceuticals).
    • Molecular Weight : 89.09 g/mol , significantly lower than inferred values for nicotinate/isoxazole esters.

Comparative Data Table

Compound CAS Number Heterocycle Ester Group Substituent Position Suppliers Key Inferred Properties
Isopropyl 5-isopropoxynicotinate Not available Pyridine Isopropyl 5-position N/A High lipophilicity, moderate solubility
Ethyl 3-isopropylisonicotinate 2112992-90-0 Pyridine Ethyl 3-position 2 Lower steric hindrance, polar
Ethyl 3-isopropylisoxazole-5-carboxylate Multiple (e.g., ZINC34928912) Isoxazole Ethyl 3-position 8 High reactivity, medicinal potential
Isopropyl Nitrite 541-42-4 N/A Nitrite N/A N/A Volatile, vasodilatory effects

Research Implications and Gaps

  • Commercial Trends : The higher supplier count for isoxazole derivatives suggests greater industrial prioritization for bioactive heterocycles over pyridine analogs .
  • Data Limitations : Absence of experimental data (e.g., melting point, solubility, bioactivity) for this compound necessitates further research to validate inferred properties.

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